molecular formula C22H22FN3O2S B2702248 N-(3-fluorophenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide CAS No. 877658-77-0

N-(3-fluorophenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide

Cat. No.: B2702248
CAS No.: 877658-77-0
M. Wt: 411.5
InChI Key: CUWMAGRFSWOVMM-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide is a complex synthetic molecule of significant interest in medicinal chemistry and pharmacological research. Its structure incorporates several pharmacophores known to confer bioactivity, including a 3-fluorophenyl group, an indole core, and a pyrrolidine moiety. The presence of the pyrrolidine ring, a common feature in bioactive compounds, suggests potential for interaction with various enzyme systems and biological targets . The fluorophenyl substitution is a strategy often employed in drug discovery to modulate a compound's electronic properties, lipophilicity, and metabolic stability. The molecular architecture, featuring an acetamide linker, is designed for investigation into receptor binding affinity and selectivity. This compound is intended for use in rigorous in vitro biochemical and cell-based assays to help scientists elucidate novel biological pathways and mechanisms of action. All research must be conducted in compliance with applicable laws and regulations.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2S/c23-16-6-5-7-17(12-16)24-21(27)15-29-20-13-26(19-9-2-1-8-18(19)20)14-22(28)25-10-3-4-11-25/h1-2,5-9,12-13H,3-4,10-11,14-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWMAGRFSWOVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials may include 3-fluoroaniline, 2-oxo-2-pyrrolidine, and indole derivatives. Common synthetic routes may involve:

    Nucleophilic Substitution: Reacting 3-fluoroaniline with a suitable acylating agent to form an intermediate.

    Thioether Formation: Coupling the intermediate with an indole derivative through a thioether linkage.

    Amide Bond Formation: Finalizing the compound by forming an amide bond with 2-oxo-2-pyrrolidine.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature and Pressure: Controlling temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group to alcohols.

    Substitution: Halogenation or nitration of the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., chlorine, bromine), nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Using it as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling.

    Pathways: Affecting pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

N-(2-fluorophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxoindol-1-yl]acetamide ()

  • Key Differences: Fluorine at the 2-position of the phenyl ring (vs. 3-position in the target compound).
  • Implications: The 2-fluorophenyl group may alter steric interactions in binding pockets. The thiazolidinone moiety could enhance metal-chelating activity, relevant for metalloenzyme inhibition .

2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide ()

  • Key Differences :
    • Sulfonyl (SO₂) linkage instead of sulfanyl (S).
    • Additional trifluoromethylphenyl group on the acetamide nitrogen.
  • Implications: Sulfonyl groups increase polarity and may reduce membrane permeability compared to sulfanyl.

Indole Derivatives with Heterocyclic Side Chains

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methyl-sulfanyl)phenyl]acetamide ()

  • Key Differences :
    • Replacement of indole with a pyrazolone core .
    • Methyl-sulfanylphenyl substituent instead of fluorophenyl.
  • Implications: Pyrazolone rings are associated with anti-inflammatory activity but may reduce CNS penetration due to increased hydrophilicity.

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide ()

  • Key Differences :
    • Biphenyl-fluorophenyl group instead of a single fluorophenyl ring.
    • Propanamide backbone (vs. acetamide).
  • Longer alkyl chains (propanamide) may increase lipophilicity and plasma protein binding .

Sulfanyl/Sulfonyl-Containing Analogues

Methyl-2-[2-(3-phenyl-1H-indol-2-yl)amino]ethanone ()

  • Key Differences: Amino-ethanone linkage instead of sulfanyl-acetamide. Absence of fluorophenyl substituents.
  • Implications: The amino group introduces basicity, which could improve solubility in acidic environments. Lack of fluorine may reduce halogen-bonding interactions with targets .

Comparative Data Table

Compound Name Core Structure Fluorophenyl Position Key Substituent(s) Physicochemical Notes
Target Compound Indole 3- Sulfanyl, pyrrolidinyl-ethyl Likely moderate logP; basic nitrogen
N-(2-fluorophenyl)-...thiazolidin-5-ylidene)acetamide () Indole 2- Thiazolidinone-thioxo Higher polarity (thioxo group)
2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-...acetamide () Indole 3- (benzyl) Sulfonyl, trifluoromethylphenyl High logP (CF₃); sulfonyl enhances stability
N-(1,5-Dimethyl-3-oxo-2-phenyl-...acetamide () Pyrazolone N/A Methyl-sulfanylphenyl Crystalline solid (R = 0.042)
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide () Indole 2- (biphenyl) Biphenyl, propanamide Extended conjugation; higher lipophilicity

Research Implications

  • Fluorophenyl Position : The 3-fluorophenyl group in the target compound may offer better steric compatibility with hydrophobic pockets compared to 2-fluorophenyl analogues .
  • Sulfanyl vs. Sulfonyl : Sulfanyl linkages balance metabolic stability and permeability, whereas sulfonyl groups improve oxidative stability but reduce bioavailability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(3-fluorophenyl)-2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For example:

  • Step 1 : Preparation of the pyrrolidin-1-yl-ethyl-oxo intermediate via condensation of pyrrolidine with chloroacetyl chloride under basic conditions (e.g., triethylamine in ethanol) .
  • Step 2 : Functionalization of the indole core at the 3-position with a sulfanyl group using thiol-disulfide exchange or Mitsunobu reactions .
  • Step 3 : Final coupling of the fluorophenyl acetamide moiety via amide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Key Conditions : Temperature control (0–60°C), anhydrous solvents (e.g., DMF, DCM), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., indole C3-sulfanyl, fluorophenyl aromatic protons) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (calculated for C22H21FN3O2S\text{C}_{22}\text{H}_{21}\text{FN}_3\text{O}_2\text{S}: 434.12 g/mol) .
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. What are the primary chemical stability concerns for this compound under experimental storage?

  • Methodological Answer : Stability tests should include:

  • pH Sensitivity : Evaluate degradation in buffers (pH 3–10) via HPLC over 72 hours. Sulfanyl groups are prone to oxidation; use inert atmospheres (N2_2) or antioxidants (e.g., BHT) .
  • Thermal Stability : Differential scanning calorimetry (DSC) to determine decomposition temperatures .
  • Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the indole moiety .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs. Focus on the indole-sulfanyl pocket for hydrophobic interactions and the fluorophenyl group for π-π stacking .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å). Validate with experimental IC50_{50} data from kinase inhibition assays .

Q. How should researchers resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer :

  • Orthogonal Assays : Compare results from cell-based (e.g., MTT assay) and biochemical (e.g., enzyme inhibition) assays. For instance, discrepancies in IC50_{50} values may arise from membrane permeability issues, which can be tested via PAMPA assays .
  • Metabolite Screening : Use LC-MS to identify active metabolites in cell lysates that might contribute to off-target effects .

Q. What strategies are effective for optimizing the pharmacokinetic profile of this compound?

  • Methodological Answer :

  • LogP Optimization : Modify the pyrrolidine or fluorophenyl groups to balance lipophilicity (target LogP 2–4) using ClogP calculations .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., sulfanyl oxidation). Introduce methyl groups to block CYP450-mediated degradation .

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